molecular formula C5H9N3O B13647584 5-methoxy-1-methyl-1H-pyrazol-3-amine

5-methoxy-1-methyl-1H-pyrazol-3-amine

Cat. No.: B13647584
M. Wt: 127.14 g/mol
InChI Key: NYQMOQCOKPHMEB-UHFFFAOYSA-N
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Description

5-Methoxy-1-methyl-1H-pyrazol-3-amine is an organic compound with the molecular formula C5H9N3O It belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-1-methyl-1H-pyrazol-3-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 3-amino-5-methylpyrazole with methoxy-containing reagents. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the reaction, and the product is isolated through crystallization or other purification techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing costs and environmental impact. Common industrial methods include the use of automated reactors and advanced purification systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-1-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a wide range of substituted pyrazoles with different functional groups .

Scientific Research Applications

5-Methoxy-1-methyl-1H-pyrazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-methoxy-1-methyl-1H-pyrazol-3-amine involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in reactions with electrophilic species. Its methoxy and amino groups play crucial roles in its reactivity, enabling it to form stable complexes with metal ions or other molecules. These interactions can influence biological pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of these functional groups allows for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial contexts .

Properties

Molecular Formula

C5H9N3O

Molecular Weight

127.14 g/mol

IUPAC Name

5-methoxy-1-methylpyrazol-3-amine

InChI

InChI=1S/C5H9N3O/c1-8-5(9-2)3-4(6)7-8/h3H,1-2H3,(H2,6,7)

InChI Key

NYQMOQCOKPHMEB-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)N)OC

Origin of Product

United States

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